Glass Transition Temperature Comparison
Polyepoxy aromatic hydantoins prepared from dihydroxyphenyl-substituted hydantoins (including 5,5-bis(4-hydroxyphenyl)hydantoin as a precursor) and cured with diamino diphenyl sulfone (DDS) achieve glass transition temperatures exceeding 240 °C [1]. In contrast, conventional diglycidyl ether of bisphenol A (DGEBA) resins cured with identical or similar aromatic amine hardeners typically exhibit Tg values in the range of 150–220 °C [2]. This represents a Tg elevation of at least 20–90 °C for the hydantoin-aromatic epoxy system.
| Evidence Dimension | Glass transition temperature (Tg) of cured epoxy network |
|---|---|
| Target Compound Data | >240 °C (polyepoxy aromatic hydantoin/DDS cured system) [1] |
| Comparator Or Baseline | 150–220 °C (DGEBA bisphenol A epoxy with aromatic amine curing) [2] |
| Quantified Difference | ΔTg ≈ +20 °C to +90 °C higher for the hydantoin-aromatic system |
| Conditions | Diamino diphenyl sulfone (DDS) curing agent; epoxy derived from dihydroxyphenyl hydantoin |
Why This Matters
Higher Tg directly translates to superior dimensional stability under thermal load, making hydantoin-based epoxy formulations preferable for high-temperature composite, electronic encapsulation, and aerospace applications where BPA-based epoxies may soften prematurely.
- [1] Dow Chemical Company. Polyepoxy aromatic hydantoins. U.S. Patent 4,672,101, June 9, 1987. View Source
- [2] Epoxy Resin Chemistry, ACS Symposium Series, 1979, Chapter 10 (Catsiff et al.). Glass transition data for BPA epoxy/aromatic amine systems. View Source
